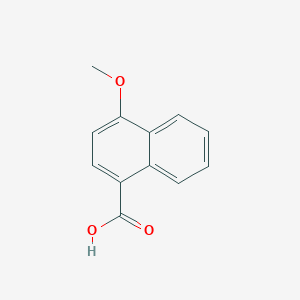

4-Methoxy-1-naphthoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQHSQDGYYDRMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354169 | |

| Record name | 4-methoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13041-62-8 | |

| Record name | 4-Methoxy-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13041-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxynaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Methoxy-1-naphthoic acid, a valuable intermediate in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

This compound is a substituted naphthalene derivative with significant potential as a building block in the synthesis of complex organic molecules. Its structure, featuring both a carboxylic acid and a methoxy group on the naphthalene core, allows for diverse chemical modifications, making it a key component in the development of novel pharmaceutical agents and functional materials. This guide will focus on the most prevalent and practical methods for its laboratory-scale synthesis.

Synthetic Pathways

Two principal synthetic strategies have been identified for the preparation of this compound:

-

Grignard Reaction and Carboxylation: This classic approach involves the formation of a Grignard reagent from a 4-methoxy-1-halonaphthalene, followed by its reaction with carbon dioxide.

-

Oxidation of 4-Methoxy-1-naphthaldehyde: This method utilizes the oxidation of the corresponding aldehyde to the carboxylic acid.

Below, we explore these pathways in detail, providing established experimental procedures and relevant data.

Pathway 1: Grignard Reaction and Carboxylation of 1-Bromo-4-methoxynaphthalene

This method is a reliable and widely used strategy for the synthesis of aryl carboxylic acids. The reaction proceeds in two main steps: the formation of the Grignard reagent and its subsequent carboxylation.

Reaction Scheme

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol

This protocol is adapted from the established synthesis of 1-naphthoic acid and is expected to provide good yields for the methoxy-substituted analog.[1]

Materials:

-

1-Bromo-4-methoxynaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Concentrated sulfuric acid

-

Sodium hydroxide

-

Toluene

-

Iodine (crystal)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents).

-

Cover the magnesium with anhydrous diethyl ether.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 1-bromo-4-methoxynaphthalene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium. The reaction may require gentle warming to initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining 1-bromo-4-methoxynaphthalene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-salt bath to approximately -10°C to -5°C.

-

While stirring vigorously, slowly add crushed dry ice to the reaction mixture. An excess of dry ice should be used.

-

Continue stirring until the mixture warms to room temperature and all the dry ice has sublimated.

-

-

Workup and Purification:

-

Slowly pour the reaction mixture into a mixture of crushed ice and concentrated sulfuric acid (or hydrochloric acid) to quench the reaction and protonate the carboxylate salt.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and extract the this compound with a 10% sodium hydroxide solution.

-

Wash the aqueous extract with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as toluene or ethanol.

-

Quantitative Data (Estimated)

The following table provides estimated quantities based on the synthesis of the parent 1-naphthoic acid, assuming a starting scale of 0.1 moles of 1-bromo-4-methoxynaphthalene.[1]

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Quantity |

| 1-Bromo-4-methoxynaphthalene | 1.0 | 237.09 | 23.7 g |

| Magnesium Turnings | 1.1 | 24.31 | 2.7 g |

| Anhydrous Diethyl Ether | Solvent | 74.12 | ~200 mL |

| Dry Ice (CO₂) | Excess | 44.01 | ~100 g |

| Expected Yield | 202.21 | ~70-80% |

Pathway 2: Oxidation of 4-Methoxy-1-naphthaldehyde

This pathway offers an alternative route to this compound, starting from the corresponding aldehyde. The aldehyde itself can be synthesized via the Vilsmeier-Haack formylation of 1-methoxynaphthalene.[2]

Reaction Scheme

Caption: Oxidation of 4-Methoxy-1-naphthaldehyde.

Experimental Protocol

While a specific detailed protocol for the oxidation of 4-methoxy-1-naphthaldehyde was not found in the initial search, a general procedure using potassium permanganate is provided below. This method is widely used for the oxidation of aromatic aldehydes to carboxylic acids.

Materials:

-

4-Methoxy-1-naphthaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

-

Hydrochloric acid (HCl)

-

Acetone or a suitable solvent

Procedure:

-

Reaction Setup:

-

Dissolve 4-methoxy-1-naphthaldehyde (1.0 equivalent) in a suitable solvent such as acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

In a separate beaker, prepare a solution of potassium permanganate (approximately 2.0 equivalents) in water.

-

-

Oxidation:

-

Slowly add the potassium permanganate solution to the stirred solution of the aldehyde. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature (typically below 30°C).

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

-

To the filtrate, add a reducing agent such as sodium bisulfite to destroy any excess permanganate.

-

Acidify the clear solution with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent.

-

Quantitative Data (Estimated)

The following table provides estimated quantities for the oxidation of 4-methoxy-1-naphthaldehyde on a 0.05 mole scale.

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Quantity |

| 4-Methoxy-1-naphthaldehyde | 1.0 | 186.21 | 9.3 g |

| Potassium Permanganate | ~2.0 | 158.03 | ~15.8 g |

| Expected Yield | 202.21 | Variable, typically moderate to high |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the Grignard reaction of 1-bromo-4-methoxynaphthalene followed by carboxylation, and the oxidation of 4-methoxy-1-naphthaldehyde. The Grignard pathway is a robust and well-documented method for analogous compounds, offering a predictable and high-yielding approach. The oxidation route provides a viable alternative, particularly if the starting aldehyde is readily available. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-1-naphthoic acid, a naphthalene derivative with potential applications in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectral data, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of a naphthalene ring substituted with a methoxy group at the 4-position and a carboxylic acid group at the 1-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | |

| Molecular Weight | 202.21 g/mol | |

| CAS Number | 13041-62-8 | |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Melting Point | 243 - 247 °C | |

| Boiling Point | 423.4 ± 25.0 °C (Predicted) | [2] |

| pKa | Predicted values for related structures suggest it is an acidic compound. | |

| Solubility | Expected to have low solubility in nonpolar solvents and moderate to good solubility in polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., methanol, ethanol) solvents, particularly with heating.[3] |

Spectral Data

Table 2: Predicted and Comparative Spectral Data for this compound

| Spectrum Type | Predicted/Comparative Data |

| ¹H NMR | Aromatic protons on the naphthalene ring are expected in the range of δ 7.0-9.0 ppm. The methoxy group protons will appear as a singlet around δ 3.9-4.1 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm). For comparison, the aromatic protons of 1-naphthoic acid appear between δ 7.5 and 8.9 ppm.[4] |

| ¹³C NMR | The carbon of the carboxylic acid group is expected around δ 168-173 ppm. Aromatic carbons will be in the δ 110-140 ppm region. The methoxy carbon will appear around δ 55-60 ppm. For comparison, the carboxylic carbon of 1-naphthoic acid appears at δ 169.1 ppm in DMSO-d₆.[4] |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid will be present around 1680-1710 cm⁻¹. C-O stretching from the methoxy group and aromatic C=C stretching will also be observed in the fingerprint region.[5] |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 202. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carboxylic acid group (-COOH). |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for similar compounds.

Synthesis: Oxidation of 4-Methoxy-1-naphthaldehyde

A common route for the synthesis of this compound is the oxidation of the corresponding aldehyde, 4-methoxy-1-naphthaldehyde.

Materials and Reagents:

-

4-Methoxy-1-naphthaldehyde

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Acetone (or another suitable solvent)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolution: Dissolve 4-methoxy-1-naphthaldehyde in acetone in a round-bottom flask equipped with a magnetic stir bar.

-

Oxidation: Slowly add a solution of potassium permanganate in water to the stirred solution of the aldehyde. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. The mixture will form a brown precipitate of manganese dioxide (MnO₂).

-

Quenching: After the reaction is complete (typically after several hours of stirring), destroy the excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears completely.

-

Filtration: Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of acetone.

-

Acidification: Transfer the filtrate to a beaker and acidify with hydrochloric acid until the pH is acidic. The this compound will precipitate out of the solution.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.

Materials and Reagents:

-

Crude this compound

-

Suitable solvent or solvent pair (e.g., ethanol/water, acetic acid)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product until it is completely dissolved.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the purified product should form. The cooling process can be further slowed by insulating the flask.

-

Complete Precipitation: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point for method development.[6][7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically in the range of 230-280 nm for naphthalene derivatives).

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Prepare working standards by diluting the stock solution.

-

Method Development: Optimize the mobile phase gradient to achieve good separation of the main peak from any impurities.

-

Analysis: Inject the prepared standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Create a calibration curve from the peak areas of the standards to quantify the concentration of this compound in the samples.

Biological Activity

Specific biological activity data for this compound is not extensively documented in publicly available literature. However, naphthoic acid derivatives, in general, have been investigated for a range of biological activities. These include roles as fluorescent probes for detecting advanced glycation end-products (AGEs) breakers and potential anti-inflammatory and anticancer properties.[6][8] The presence of the methoxy group can influence the lipophilicity and electronic properties of the molecule, potentially modulating its biological activity compared to the parent naphthoic acid. Further research is warranted to elucidate the specific biological profile of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H319: Causes serious eye irritation. |

Source:

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 90381-45-6 CAS MSDS (4 7-DIMETHOXY-1-NAPHTHOIC ACID 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Separation of 2-Methoxy-1-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

Structure Elucidation of 4-Methoxy-1-naphthoic Acid: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 4-Methoxy-1-naphthoic acid. By integrating data from various spectroscopic techniques, this document serves as a detailed reference for the confirmation of the molecule's chemical structure.

Molecular Identity and Physical Properties

This compound is an aromatic carboxylic acid featuring a naphthalene core structure. Key functional groups include a carboxylic acid at the 1-position and a methoxy group at the 4-position. Its identity is confirmed by its unique CAS number, 13041-62-8.[1][2]

Chemical Structure:

The physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13041-62-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀O₃ | [1][2][3] |

| Molecular Weight | 202.21 g/mol | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 243.0 to 247.0 °C | [4] |

| Solubility | Soluble in DMSO and chloroform; slightly soluble in water | [5] |

| InChI Key | WRQHSQDGYYDRMX-UHFFFAOYSA-N | [1][6] |

Spectroscopic Data Analysis

The structural confirmation of this compound is achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum provides the exact mass, which can be used to determine the molecular formula.

| Ion Adduct | Predicted m/z |

| [M]⁺ | 202.0624 |

| [M+H]⁺ | 203.0703 |

| [M+Na]⁺ | 225.0522 |

| [M-H]⁻ | 201.0557 |

Data predicted by computational tools.[7]

Interpretation: The molecular ion peak at m/z 202.0624 corresponds to the molecular formula C₁₂H₁₀O₃. Common fragments would include the loss of a hydroxyl radical (-OH, m/z 185) and the loss of a carboxyl group (-COOH, m/z 157), which are characteristic of aromatic carboxylic acids.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The expected absorption bands for this compound are detailed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch (aromatic) | Naphthalene Ring |

| ~2950, 2850 | C-H stretch (aliphatic) | Methoxy (-OCH₃) |

| ~1700-1680 (strong) | C=O stretch (carbonyl) | Carboxylic Acid |

| ~1600, 1580, 1510 | C=C stretch (aromatic) | Naphthalene Ring |

| ~1250 (strong) | C-O stretch (asymmetric) | Aryl Ether & Acid |

| ~1020 | C-O stretch (symmetric) | Aryl Ether |

Interpretation: The spectrum is dominated by a very broad O-H absorption in the 3300-2500 cm⁻¹ region and a strong C=O absorption around 1680 cm⁻¹, confirming the presence of a carboxylic acid group. Strong bands around 1250 cm⁻¹ and 1020 cm⁻¹ are indicative of the aryl ether linkage of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the substitution pattern on the naphthalene ring.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet | 1H | -COOH |

| ~8.9 | Doublet | 1H | H-8 |

| ~8.2 | Doublet | 1H | H-5 |

| ~8.0 | Doublet | 1H | H-2 |

| ~7.6-7.7 | Multiplet | 2H | H-6, H-7 |

| ~7.0 | Doublet | 1H | H-3 |

| ~4.1 | Singlet | 3H | -OCH₃ |

Interpretation: The downfield singlet corresponds to the acidic proton of the carboxylic acid. The singlet at ~4.1 ppm is characteristic of the methoxy group protons. The six aromatic protons appear as distinct signals, with the H-8 proton being the most deshielded due to its peri-interaction with the carboxylic acid group.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~170 | C=O (Carboxyl) |

| ~158 | C-4 (C-OCH₃) |

| ~134 | C-8a |

| ~131 | C-8 |

| ~129 | C-5 |

| ~128 | C-7 |

| ~126 | C-6 |

| ~125 | C-4a |

| ~124 | C-1 |

| ~122 | C-2 |

| ~105 | C-3 |

| ~56 | -OCH₃ |

Interpretation: The spectrum shows 12 distinct carbon signals. The carbonyl carbon is observed downfield around 170 ppm. The carbon attached to the electron-donating methoxy group (C-4) is significantly shielded, while the C-3 is also shielded. The methoxy carbon itself appears around 56 ppm.

Synthesis Overview

A common and effective method for the synthesis of naphthoic acids is through the carboxylation of a Grignard reagent. For this compound, a plausible route involves the following steps:

-

Grignard Reagent Formation: 4-methoxy-1-bromonaphthalene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 4-methoxy-1-naphthylmagnesium bromide.

-

Carboxylation: The Grignard reagent is then reacted with carbon dioxide (either as a gas or in solid form as dry ice).

-

Acidic Workup: The resulting magnesium carboxylate salt is hydrolyzed with a strong acid (e.g., HCl or H₂SO₄) to protonate the carboxylate and yield the final product, this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data necessary for structure elucidation.

4.1 High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of the sample (~0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Methodology: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrum is acquired in both positive and negative ion modes over a mass range of m/z 50-500. The instrument is calibrated using a known standard to ensure high mass accuracy.

4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Preparation: A small amount of the solid sample (~1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Methodology: A background spectrum of the empty sample compartment is recorded. The KBr pellet is placed in the sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Methodology:

-

¹H NMR: The spectrum is acquired using a standard pulse program. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve adequate signal-to-noise.

-

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate the logical flow of the structure elucidation process and the connectivity of the molecule.

Caption: A flowchart illustrating the systematic process for elucidating the chemical structure.

Caption: A relationship diagram correlating functional groups with key spectroscopic signals.

References

- 1. This compound AldrichCPR 13041-62-8 [sigmaaldrich.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 13041-62-8 | TCI Deutschland GmbH [tcichemicals.com]

- 5. 4-Methoxynaphthalene-1-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. PubChemLite - 4-methoxynaphthalene-1-carboxylic acid (C12H10O3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to 4-Methoxy-1-naphthoic Acid (CAS 13041-62-8)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Methoxy-1-naphthoic acid (CAS: 13041-62-8), a key organic building block. It details the compound's physicochemical properties, safety information, and its significant role as a synthetic intermediate in pharmaceutical research and development.

Core Properties and Identifiers

This compound, also known as 4-methoxynaphthalene-1-carboxylic acid, is a solid organic compound.[1] Its fundamental properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 13041-62-8 | [2] |

| Molecular Formula | C₁₂H₁₀O₃ | [3] |

| Molecular Weight | 202.21 g/mol | [2][3] |

| Synonyms | 4-Methoxynaphthalene-1-carboxylic acid | [3][4] |

| MDL Number | MFCD02575372 | [2][5] |

| Appearance | Solid | [1] |

Physicochemical Characteristics

The known physicochemical data for this compound are crucial for its application in synthesis and for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Reference |

| Boiling Point | 388.7 °C at 760 mmHg | [4] |

| Flash Point | 155.8 °C | [4] |

| Vapor Pressure | 9.72 x 10⁻⁷ mmHg at 25 °C | [4] |

| LogP | 1.2119 | [4] |

| Polar Surface Area | 49.36 Ų | [4] |

| Storage | Store sealed in a dry place at room temperature. | [5] |

Spectroscopic Profile

While specific experimental spectra for this compound are not detailed in the provided search results, a theoretical profile can be predicted based on its constituent functional groups: a naphthalene core, a carboxylic acid, and a methoxy ether.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid (-COOH) | > 10 ppm (broad) |

| Aromatic (Ar-H) | 7.0 - 8.5 ppm | |

| Methoxy (-OCH₃) | ~3.9 ppm (singlet) | |

| ¹³C NMR | Carbonyl (C=O) | > 165 ppm |

| Aromatic (Ar-C) | 110 - 140 ppm | |

| Methoxy (-OCH₃) | ~55 ppm | |

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ | |

| C-O stretch (Ether & Acid) | 1210-1320 cm⁻¹ |

Synthesis and Reactivity

This compound is a valuable synthetic reagent. A common route to its synthesis involves the Grignard reaction, starting from a halogenated precursor. The following is a generalized protocol adapted from the synthesis of the parent compound, α-naphthoic acid.[6]

Experimental Protocol: Generalized Grignard Synthesis

-

Grignard Reagent Formation:

-

In a three-necked flask equipped with a stirrer and reflux condenser, place magnesium turnings under an inert atmosphere.[6]

-

Cover the magnesium with anhydrous ether.[6]

-

Add a small amount of 1-bromo-4-methoxynaphthalene to initiate the reaction, using gentle warming if necessary.[6]

-

Once the reaction begins, add the remaining 1-bromo-4-methoxynaphthalene dissolved in anhydrous ether at a rate that maintains a steady reflux.[6]

-

After the addition is complete, continue stirring and refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]

-

-

Carbonation:

-

Workup and Purification:

-

Slowly add the reaction mixture to a mixture of ice and a strong acid (e.g., sulfuric acid) to quench the reaction and protonate the carboxylate salt.[6]

-

Collect the resulting crude this compound precipitate by filtration.[6]

-

Wash the crude product with water to remove inorganic salts.[6]

-

Purify the product by recrystallization from a suitable solvent, such as toluene, to yield the final product.[6]

-

Application in Drug Discovery

This compound serves as a crucial starting material in medicinal chemistry. It is notably used in the preparation of α-aryl/pyridinyl ethanolamines, which are investigated as selective β3 adrenergic receptor agonists.[4] These agonists are of interest for treating conditions related to metabolic disorders. Its inclusion in product categories for neurotransmission, depression, and pain and inflammation further highlights its utility as a versatile scaffold in drug development programs.[3]

Safety and Handling

Understanding the hazard profile of this compound is essential for safe laboratory handling and use.

| Hazard Information | Details | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. | [2][4] |

| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4] |

| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2 | [2][4] |

| Storage Class | 11 (Combustible Solids) | [2] |

Handling Recommendations: Use appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid formation of dust and aerosols. Ensure adequate ventilation.[4] Wash hands thoroughly after handling.[4]

Conclusion

This compound (CAS 13041-62-8) is a well-characterized compound with defined physicochemical properties. Its primary value to the scientific community lies in its role as a versatile synthetic intermediate, particularly in the development of selective β3 adrenergic receptor agonists for therapeutic applications. Proper adherence to safety and handling protocols is necessary when working with this compound.

References

- 1. labproinc.com [labproinc.com]

- 2. This compound AldrichCPR 13041-62-8 [sigmaaldrich.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. 4-methoxynaphthalene-1-carboxylate|13041-62-8 - MOLBASE Encyclopedia [m.molbase.com]

- 5. 13041-62-8|this compound|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Evolving Landscape of 4-Methoxy-1-naphthoic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold has long been a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Among these, derivatives of 4-methoxy-1-naphthoic acid are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the current state of research into the biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. This document is intended to serve as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways to facilitate further research and development in this area.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

Recent studies have highlighted the significant potential of this compound derivatives as potent antimicrobial agents, particularly against clinically relevant fungal and bacterial pathogens. A notable study focused on a series of novel 4-methoxynaphthalene-N-acylhydrazones, which demonstrated significant activity against Paracoccidioides brasiliensis, the causative agent of paracoccidioidomycosis, and Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[1][2]

Quantitative Antimicrobial Data

The in vitro antimicrobial activities of a series of seventeen 4-methoxynaphthalene-N-acylhydrazone derivatives were evaluated using the broth microdilution method to determine their Minimum Inhibitory Concentrations (MIC). The results are summarized in the table below.

| Compound ID | R Group | MIC (μg/mL) vs. P. brasiliensis (Pb18) | MIC (μg/mL) vs. M. tuberculosis (H37Rv) |

| 4a | 2-hydroxyphenyl | ≤1 | >256 |

| 4b | 4-hydroxyphenyl | ≤1 | 128 |

| 4c | 2,4-dihydroxyphenyl | 8 | 64 |

| 4d | 2-nitrophenyl | >32 | >256 |

| 4e | 3-nitrophenyl | 32 | >256 |

| 4f | 4-nitrophenyl | 32 | 128 |

| 4g | 4-(dimethylamino)phenyl | 2 | 256 |

| 4h | 4-chlorophenyl | 16 | 128 |

| 4i | 4-bromophenyl | 32 | 128 |

| 4j | 4-fluorophenyl | 16 | 128 |

| 4k | 2-hydroxy-3-methoxy-5-chlorophenyl | ≤1 | 64 |

| 4l | 2-hydroxy-5-nitrophenyl | 8 | 128 |

| 4m | 2-hydroxy-5-bromophenyl | 8 | 128 |

| 4n | 2-hydroxy-5-chlorophenyl | 8 | 128 |

| 4o | 2-hydroxy-4-methoxyphenyl | 4 | 256 |

| 4p | 2-hydroxy-1-naphthyl | 8 | 128 |

| 4q | 2-furyl | 16 | 256 |

Data extracted from Rozada et al., 2019.[1][2]

Notably, compounds 4a , 4b , and 4k displayed the most potent activity against P. brasiliensis, with MIC values of ≤1 μg/mL.[1][2] For M. tuberculosis, compounds 4c and 4k were the most promising, with MICs of 64 μg/mL.[1][2]

Experimental Protocols

Synthesis of 4-methoxynaphthalene-N-acylhydrazones (General Procedure):

The synthesis of the 4-methoxynaphthalene-N-acylhydrazone derivatives is a three-step process starting from this compound.[1]

-

Esterification: this compound is converted to its corresponding ethyl ester by refluxing with thionyl chloride (SOCl₂) in ethanol.

-

Hydrazinolysis: The resulting ethyl 4-methoxy-1-naphthoate is then refluxed with hydrazine hydrate to yield 4-methoxy-1-naphthohydrazide.

-

Condensation: Finally, the 4-methoxy-1-naphthohydrazide is condensed with various aromatic aldehydes in the presence of a catalytic amount of hydrochloric acid in dimethyl sulfoxide (DMSO) at room temperature to afford the target N-acylhydrazone derivatives.[1]

Broth Microdilution Assay for Antifungal Susceptibility Testing (Paracoccidioides brasiliensis):

The in vitro antifungal activity is determined by the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document with some modifications.

-

Inoculum Preparation: P. brasiliensis yeast cells are grown in Fava Netto's semi-solid medium at 35 °C for 7 days. The fungal growth is then transferred to brain heart infusion (BHI) broth and incubated for 72 hours at 35 °C with shaking. The yeast cells are collected by centrifugation, washed with phosphate-buffered saline (PBS), and the inoculum is standardized to a concentration of 2.5 x 10⁴ CFU/mL in RPMI-1640 medium.

-

Assay Plate Preparation: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plates are incubated at 35 °C for 7 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a 100% reduction in turbidity compared to the growth control.

Broth Microdilution Assay for Antimycobacterial Susceptibility Testing (Mycobacterium tuberculosis):

The antimycobacterial activity is evaluated using the broth microdilution method in Middlebrook 7H9 medium.

-

Inoculum Preparation: M. tuberculosis H37Rv is grown on Middlebrook 7H10 agar supplemented with OADC for 3-4 weeks at 37 °C. Colonies are then suspended in Middlebrook 7H9 broth to a turbidity equivalent to a 1.0 McFarland standard. This suspension is further diluted 1:20 to obtain the final inoculum.

-

Assay Plate Preparation: The test compounds are serially diluted in Middlebrook 7H9 broth supplemented with OADC in a 96-well plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plates are incubated at 37 °C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents any visible growth.

Anticancer and Anti-inflammatory Potential: An Area of Active Investigation

While the antimicrobial properties of this compound derivatives are becoming increasingly well-documented, their potential as anticancer and anti-inflammatory agents is a developing area of research. Direct quantitative data for derivatives of this compound in these areas are currently limited in publicly available literature. However, studies on structurally related naphthoic acid derivatives provide valuable insights into their potential mechanisms of action and signaling pathways.

Putative Anti-inflammatory Signaling Pathway

Research on related naphthol and naphthoic acid derivatives suggests that their anti-inflammatory effects may be mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. For instance, methyl-1-hydroxy-2-naphthoate has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the activation of NF-κB, JNK, and p38 MAPK.[3] Another related compound, 1,4-dihydroxy-2-naphthoic acid, exhibits anti-inflammatory activity through its interaction with the aryl hydrocarbon receptor (AhR).[4]

Based on these findings, a putative anti-inflammatory mechanism for this compound derivatives can be proposed, involving the modulation of these critical inflammatory cascades.

Future Directions

The study of this compound derivatives is a rapidly advancing field. While significant strides have been made in understanding their antimicrobial properties, further research is warranted to fully elucidate their anticancer and anti-inflammatory potential. Key areas for future investigation include:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is needed to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives is crucial for their rational design and development as therapeutic agents.

-

In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified in in vitro screens must be evaluated in relevant animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

References

- 1. scielo.br [scielo.br]

- 2. Novel 4-methoxynaphthalene- N-acylhydrazones as potential for paracoccidioidomycosis and tuberculosis co-infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of Naphthoic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, synthesis, and characterization of naphthoic acids. It provides detailed experimental protocols for key synthetic and analytical methods, summarizes quantitative data, and visualizes relevant biological pathways and experimental workflows.

Introduction: From Coal Tar to Modern Therapeutics

Naphthoic acids, the carboxylic acid derivatives of naphthalene, have a rich history rooted in the expansion of organic chemistry in the late 19th and early 20th centuries. Initially identified as components of coal tar, these polycyclic aromatic compounds have transitioned from chemical curiosities to vital building blocks in a wide array of applications. Their discovery is not attributed to a single individual but rather emerged from the collective efforts of chemists studying the derivatives of naphthalene.[1]

The two simplest isomers, 1-naphthoic acid and 2-naphthoic acid, have been extensively studied. Their unique electronic and structural properties have made them valuable intermediates in the synthesis of dyes, polymers, and agrochemicals.[2] More recently, naphthoic acid derivatives have garnered significant attention in the field of drug discovery and development, with demonstrated activities as enzyme inhibitors and modulators of key signaling pathways.[3][4] This guide provides a comprehensive overview of the foundational knowledge and modern applications of this important class of molecules.

Physicochemical Properties of Naphthoic Acid Isomers

The physical and chemical properties of 1-naphthoic acid and 2-naphthoic acid are summarized in the table below. These properties are crucial for their application in synthesis and for understanding their behavior in biological systems.

| Property | 1-Naphthoic Acid | 2-Naphthoic Acid |

| Molecular Formula | C₁₁H₈O₂ | C₁₁H₈O₂ |

| Molar Mass | 172.18 g/mol | 172.18 g/mol |

| Melting Point | 159-161 °C | 185-187 °C[5] |

| Boiling Point | 300 °C | 300 °C[6] |

| Solubility in Water | Slightly soluble in hot water[2] | Slightly soluble in hot water[5] |

| Solubility in Organic Solvents | Freely soluble in hot alcohol and ether[2] | Soluble in alcohol and ether[5] |

| pKa | 3.7 (at 25 °C) | 4.2[7] |

Key Synthetic Methodologies: Experimental Protocols

The synthesis of naphthoic acids can be achieved through several routes. Below are detailed protocols for two of the most common and historically significant methods.

Synthesis of 1-Naphthoic Acid via Grignard Reagent Carboxylation

This method remains a reliable and widely used laboratory-scale synthesis.[1]

Reaction Scheme:

C₁₀H₇Br + Mg → C₁₀H₇MgBr C₁₀H₇MgBr + CO₂ → C₁₀H₇CO₂MgBr C₁₀H₇CO₂MgBr + H⁺ → C₁₀H₇CO₂H + Mg²⁺ + Br⁻

Experimental Protocol: [2]

-

Apparatus Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel, place 24.3 g (1 gram atom) of magnesium turnings.

-

Initiation: Cover the magnesium with 100 mL of anhydrous ether and add 10 mL (15 g, 0.07 mole) of α-bromonaphthalene containing a crystal or two of iodine to initiate the reaction. Gentle warming with a water bath (to 45 °C or higher) may be necessary.

-

Grignard Reagent Formation: Once the reaction starts, begin stirring and add a solution of 192 g (0.93 mole) of α-bromonaphthalene in 500 mL of anhydrous ether from the separatory funnel at a rate that maintains a vigorous but controlled reflux. The addition typically takes 1.5 to 3 hours.

-

Completion of Grignard Formation: After the addition is complete, continue stirring and refluxing for an additional 30 minutes. The Grignard reagent may precipitate as a heavy oil. Dissolve it by adding 533 mL of dry benzene.

-

Carboxylation: Cool the reaction mixture to -7 °C using an ice-salt bath. Replace the separatory funnel with a two-holed rubber stopper fitted with a thermometer and a gas inlet tube drawn to a fine capillary. Introduce a stream of dry carbon dioxide gas above the surface of the stirred reaction mixture, ensuring the temperature does not rise above -2 °C. The reaction is typically complete in 1.25 to 1.5 hours.

-

Work-up: Pour the reaction mixture into a flask containing 1 kg of crushed ice and 100 mL of concentrated sulfuric acid. Separate the organic layer and extract the aqueous layer with two 100 mL portions of ether.

-

Extraction of Product: Combine the ether-benzene extracts and wash with three 100 mL portions of 25% sodium hydroxide solution. Each alkaline layer should be successively extracted with a 100 mL portion of ether.

-

Isolation of Crude Product: Heat the combined alkaline extracts to 100 °C to remove volatile impurities. Cool the solution and strongly acidify with 50% sulfuric acid to precipitate the crude α-naphthoic acid. Collect the precipitate on a Büchner funnel, wash with water until sulfate-free, and dry. The yield of crude material is typically 130-135 g.

-

Purification: Dissolve the crude product in 400 mL of hot toluene, add a small amount of filter-cel, and filter through a hot Büchner funnel. Cool the filtrate in an ice bath, and collect the crystallized product by suction filtration. Wash the filter cake with cold toluene until the filtrate is colorless. The yield of light-colored 1-naphthoic acid (m.p. 159–161 °C) is 118–121 g (68–70% of the theoretical amount).[2]

Synthesis of 2-Naphthoic Acid by Oxidation of 2-Methylnaphthalene

Liquid-phase oxidation of methylnaphthalenes is a common industrial method for producing naphthoic acids.

Reaction Scheme:

C₁₀H₇CH₃ + O₂ --(Catalyst)--> C₁₀H₇CO₂H + H₂O

Experimental Protocol: [5]

This protocol describes a general procedure for the liquid-phase oxidation of methylnaphthalenes.

-

Reactor Setup: In a high-pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature and pressure controls, add 2-methylnaphthalene and a suitable solvent (e.g., acetic acid).

-

Catalyst Addition: Add the catalyst system, which typically consists of a mixture of cobalt, manganese, and bromine salts (e.g., cobalt acetate, manganese acetate, and sodium bromide).

-

Reaction Execution: Seal the reactor and purge with an inert gas. Introduce the oxidant, which can be air or pure oxygen.

-

Reaction Conditions: Heat the mixture to the desired temperature (typically in the range of 120-250 °C) and pressurize the reactor to the target pressure (e.g., 0.2-3.5 MPa).[5] Maintain vigorous stirring throughout the reaction.

-

Monitoring: Monitor the reaction progress by techniques such as HPLC or GC to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification: After the reaction is complete, cool the reactor and release the pressure. The reaction mixture is typically acidified to precipitate the crude 2-naphthoic acid. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Analytical Characterization of Naphthoic Acids

The purity and identity of naphthoic acids are typically confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Protocol for the Analysis of 2-Naphthoic Acid: [8]

-

Column: Coresep SB mixed-mode column (3.0 x 100 mm).

-

Separation Modes: Reversed-phase and anion-exchange.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) can be used. The specific gradient will depend on the impurities being separated.

-

Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the naphthoic acid.

-

General Procedure: A sample of the naphthoic acid is dissolved in a suitable solvent (e.g., methanol or the mobile phase) and injected into the HPLC system. The retention time and peak purity are compared to a known standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. For non-volatile compounds like naphthoic acids, derivatization is often required.

General Protocol for GC-MS Analysis of Naphthoic Acids: [9]

-

Derivatization: The carboxylic acid group is typically converted to a more volatile ester, for example, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Spectroscopic Characterization (FTIR and NMR)

Fourier-Transform Infrared (FTIR) Spectroscopy: [6]

FTIR spectroscopy is used to identify the functional groups present in a molecule. For naphthoic acids, the characteristic peaks include:

-

O-H stretch (of the carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (of the carboxylic acid): A strong, sharp peak around 1700 cm⁻¹.

-

C=C stretches (of the aromatic ring): Multiple sharp peaks in the 1400-1600 cm⁻¹ region.

-

C-H stretches (aromatic): Peaks above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [10][11]

¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. The exact chemical shifts and coupling patterns are specific to the isomer (1- or 2-naphthoic acid) and the solvent used.

Biological Significance and Signaling Pathways

While naphthoic acids themselves have limited direct biological applications, their derivatives are of significant interest in drug development. Two key areas of research are their interaction with the aryl hydrocarbon receptor and their potential as enzyme inhibitors.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Certain hydroxylated naphthoic acid derivatives have been identified as agonists or antagonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell proliferation.[12][13]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Inhibition of Lactate Dehydrogenase (LDH)

Derivatives of naphthoic acid have been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[4][14] This is a promising target for the development of drugs against certain parasites and cancers that rely heavily on this metabolic pathway.

Caption: Inhibition of Lactate Dehydrogenase (LDH).

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for an enzyme inhibition assay, which can be used to evaluate the inhibitory potential of naphthoic acid derivatives against an enzyme like LDH.

Caption: Experimental Workflow for an Enzyme Inhibition Assay.

Conclusion

From their initial discovery as byproducts of industrial processes to their current role as versatile scaffolds in medicinal chemistry, naphthoic acids have demonstrated enduring importance. This guide has provided a comprehensive overview of their history, synthesis, and characterization, along with insights into their biological significance. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals working with these fascinating molecules, facilitating further innovation in the fields of chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The Cellular and Molecular Determinants of Naphthoquinone-Dependent Activation of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The spectroscopic FT-IR gas phase, FT-IR, FT-Raman, polarizabilities analysis of Naphthoic acid by density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]

- 8. helixchrom.com [helixchrom.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. 1-Naphthoic acid(86-55-5) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 14. researchgate.net [researchgate.net]

Navigating the Unknown: A Proposed Pharmacokinetic Framework for 4-Methoxy-1-naphthoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-naphthoic acid is a naphthalene derivative with potential applications in various fields of chemical and pharmaceutical research. Despite its availability as a research chemical, a thorough review of publicly accessible scientific literature reveals a significant knowledge gap: there are no published pharmacokinetic studies detailing its absorption, distribution, metabolism, and excretion (ADME). This whitepaper aims to address this gap by providing a comprehensive, albeit prospective, technical guide for researchers. In the absence of existing data, this document outlines a robust experimental framework for the pharmacokinetic characterization of this compound. The proposed methodologies are based on established principles of drug metabolism and pharmacokinetics (DMPK) and are intended to serve as a foundational resource for initiating such studies.

Proposed Experimental Design for Pharmacokinetic Profiling

A multi-faceted approach, encompassing both in vitro and in vivo studies, is essential for a thorough understanding of the pharmacokinetic profile of this compound.

In Vitro Assays

In vitro assays are crucial for early-stage assessment of a compound's metabolic fate and potential for drug-drug interactions.[1][2][3][4] These studies provide foundational data that can guide the design of more complex in vivo experiments.

1. Metabolic Stability Assessment

-

Objective: To determine the rate at which this compound is metabolized by liver enzymes.

-

Methodology: The compound will be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of NADPH, a necessary cofactor for many metabolic enzymes.[1] Samples will be taken at multiple time points and the concentration of the parent compound will be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance of the parent compound will be used to calculate its in vitro half-life and intrinsic clearance.

2. Plasma Protein Binding

-

Objective: To quantify the extent to which this compound binds to plasma proteins. The unbound fraction of a drug is generally the pharmacologically active portion.[5][6]

-

Methodology: Rapid Equilibrium Dialysis (RED) is a common and reliable method.[5][7] In this assay, a semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing a protein-free buffer. At equilibrium, the concentration of the unbound drug will be the same in both chambers. LC-MS/MS is used to determine the drug concentration in each compartment, allowing for the calculation of the percentage of the drug that is bound to plasma proteins.[5][7]

3. Cytochrome P450 (CYP) Inhibition Assay

-

Objective: To assess the potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, and 3A4), which is a primary cause of drug-drug interactions.[8][9][10]

-

Methodology: A panel of fluorescent or LC-MS/MS-based assays will be used.[8][11] Specific substrates for each CYP isoform are incubated with human liver microsomes in the presence and absence of varying concentrations of this compound. A decrease in the rate of metabolite formation indicates inhibition of the respective CYP enzyme. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) will be determined.

In Vivo Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound in a whole organism.[12][13][14]

1. Animal Model and Dosing

-

Objective: To determine the pharmacokinetic parameters of this compound after intravenous and oral administration.

-

Methodology: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.[13] A cohort of animals will receive an intravenous (IV) bolus dose to determine parameters like clearance and volume of distribution. Another cohort will receive an oral (PO) dose to assess oral absorption and bioavailability.

2. Sample Collection

-

Objective: To obtain biological samples for the quantification of this compound and its potential metabolites.

-

Methodology: Blood samples will be collected at predetermined time points after dosing. Urine and feces will be collected over a set period to assess the routes and extent of excretion.

3. Bioanalytical Method

-

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in biological matrices.

-

Methodology: LC-MS/MS is the gold standard for bioanalysis of small molecules due to its high sensitivity and selectivity.[15][16][17][18] The method will be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following tables present a template for summarizing the quantitative data that would be generated from the proposed studies.

Table 1: Hypothetical In Vitro Pharmacokinetic Data for this compound

| Parameter | Species | Value |

| Metabolic Stability | ||

| In Vitro Half-life (t½) (min) | Human Liver Microsomes | 45 |

| Rat Liver Microsomes | 30 | |

| Mouse Liver Microsomes | 20 | |

| Intrinsic Clearance (CLint) (µL/min/mg protein) | Human Liver Microsomes | 15.4 |

| Rat Liver Microsomes | 23.1 | |

| Mouse Liver Microsomes | 34.7 | |

| Plasma Protein Binding | ||

| Fraction Unbound (fu) | Human Plasma | 0.05 |

| Rat Plasma | 0.08 | |

| CYP Inhibition (IC50, µM) | ||

| CYP1A2 | Human | > 50 |

| CYP2B6 | Human | > 50 |

| CYP2C9 | Human | 25 |

| CYP2D6 | Human | > 50 |

| CYP3A4 | Human | 40 |

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1200 | 850 |

| Tmax (h) | 0.08 | 0.5 |

| AUC0-t (ngh/mL) | 1800 | 3600 |

| AUC0-inf (ngh/mL) | 1850 | 3700 |

| t½ (h) | 2.5 | 2.8 |

| CL (L/h/kg) | 0.54 | - |

| Vdss (L/kg) | 1.5 | - |

| F (%) | - | 40 |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of experimental results.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer (pH 7.4), and the test compound. Pre-incubate the mixture at 37°C.

-

Initiation of Reaction: Add a pre-warmed solution of NADPH to initiate the metabolic reaction.

-

Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

-

Analysis: Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats to the laboratory conditions for at least one week.

-

Dosing:

-

IV Group: Administer a single bolus dose of this compound (formulated in a suitable vehicle) via the tail vein.

-

PO Group: Administer a single dose of this compound via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Mandatory Visualizations

Diagrams are provided to illustrate the proposed experimental workflow and a predicted metabolic pathway.

References

- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 4. criver.com [criver.com]

- 5. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 6. Plasma Protein Binding Assay [visikol.com]

- 7. enamine.net [enamine.net]

- 8. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 9. lnhlifesciences.org [lnhlifesciences.org]

- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. selvita.com [selvita.com]

- 13. bioivt.com [bioivt.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. criver.com [criver.com]

- 18. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols for 4-Methoxy-1-naphthoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Methoxy-1-naphthoic acid as a versatile building block in organic synthesis, with a focus on its application in the development of potential therapeutic agents and other biologically active molecules.

Introduction

This compound is a valuable synthetic intermediate characterized by a naphthalene core functionalized with both a carboxylic acid and a methoxy group. This unique structure allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex organic molecules. The naphthalene scaffold is a common feature in many biologically active compounds, and the methoxy and carboxylic acid functionalities provide reactive handles for diversification and the introduction of desired physicochemical properties. Its derivatives have been explored for their potential as antimicrobial and anticancer agents.

Key Synthetic Applications

The primary synthetic utility of this compound lies in the transformation of its carboxylic acid group into a variety of other functional groups, most notably amides and esters. These reactions typically proceed through the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Synthesis of 4-Methoxy-1-naphthoyl Chloride

The conversion of this compound to its corresponding acyl chloride, 4-Methoxy-1-naphthoyl chloride, is a crucial first step for several subsequent reactions. This transformation is most commonly achieved using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-Methoxy-1-naphthoyl Chloride

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

-

Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount (1-2 drops) of DMF.

-

Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.

-

The resulting 4-Methoxy-1-naphthoyl chloride is typically a solid and can be used in the next step without further purification.

-

Logical Workflow for Acyl Chloride Formation

Caption: General workflow for the synthesis of 4-Methoxy-1-naphthoyl chloride.

Synthesis of this compound Amides

Amide derivatives of this compound are of significant interest due to the prevalence of the amide bond in pharmaceuticals. The synthesis is readily achieved by reacting 4-Methoxy-1-naphthoyl chloride with a primary or secondary amine in the presence of a base. This reaction is a variation of the Schotten-Baumann reaction.

Experimental Protocol: General Synthesis of N-Aryl-4-methoxy-1-naphthamides

-

Materials:

-

4-Methoxy-1-naphthoyl chloride

-

Substituted aniline (or other primary/secondary amine)

-

Triethylamine (or other non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Separatory funnel

-

Standard workup and purification reagents (e.g., 1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

-

-

Procedure:

-

Dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Dissolve 4-Methoxy-1-naphthoyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure N-aryl-4-methoxy-1-naphthamide.

-

Quantitative Data for Amide Synthesis

| Amine Reactant | Product | Yield (%) | Melting Point (°C) |

| Aniline | N-Phenyl-4-methoxy-1-naphthamide | 85-95 | 188-190 |

| 4-Chloroaniline | N-(4-Chlorophenyl)-4-methoxy-1-naphthamide | 88-96 | 210-212 |

| 4-Methylaniline | N-(4-Methylphenyl)-4-methoxy-1-naphthamide | 87-94 | 195-197 |

Note: Yields and melting points are representative and can vary based on specific reaction conditions and the purity of reagents.

Workflow for Amide Synthesis

Caption: General workflow for the synthesis of N-substituted-4-methoxy-1-naphthamides.

Synthesis of this compound Esters

Ester derivatives of this compound can be synthesized via Fischer-Speier esterification or by reacting the acyl chloride with an alcohol. The latter method is often preferred for its milder conditions and higher yields, especially with more complex alcohols.

Experimental Protocol: General Synthesis of Alkyl 4-methoxy-1-naphthoates

-

Materials:

-

4-Methoxy-1-naphthoyl chloride

-

Alcohol (e.g., methanol, ethanol)

-

Pyridine or other suitable base

-

Anhydrous solvent (e.g., DCM, THF)

-

Standard workup and purification reagents

-

-

Procedure:

-

Dissolve the alcohol (1.0-1.2 equivalents) and pyridine (1.2 equivalents) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of 4-Methoxy-1-naphthoyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

-

Purify by column chromatography or recrystallization as needed.

-

Quantitative Data for Ester Synthesis

| Alcohol Reactant | Product | Yield (%) | Physical State |

| Methanol | Methyl 4-methoxy-1-naphthoate | >90 | Solid |

| Ethanol | Ethyl 4-methoxy-1-naphthoate | >90 | Oil/Solid |

Note: Yields are representative and depend on the specific reaction conditions.

Biological Activity and Potential Signaling Pathways